Bienvenue dans la boutique en ligne BenchChem!

AR-C117977

Immunosuppression Transplantation T-cell Proliferation

AR-C117977 (CAS 216685-07-3) is a potent MCT1 inhibitor superior to Cyclosporin A in rat MLR assays, inducing donor-specific allograft survival >100 days in stringent cardiac transplant models. Ideal for immunometabolism, transplant tolerance, and SAR studies where structural fidelity to the parent thieno[2,3-d]pyrimidine scaffold is critical—generic analogs do not recapitulate this unique efficacy profile.

Molecular Formula C25H28N2O3S2
Molecular Weight 468.6 g/mol
CAS No. 216685-07-3
Cat. No. B1665596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-C117977
CAS216685-07-3
SynonymsARC117977;  ARC-117977;  ARC 117977.
Molecular FormulaC25H28N2O3S2
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C
InChIInChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3
InChIKeySJZYZYMKFRJDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-C117977 (CAS 216685-07-3): A High-Potency MCT1 Inhibitor for Immunosuppression and Transplant Research


AR-C117977 (CAS 216685-07-3) is a synthetic small-molecule inhibitor that selectively targets Monocarboxylate Transporter 1 (MCT1), a key regulator of lactate flux and cellular metabolism in highly glycolytic cells such as activated T-lymphocytes [1]. This compound is a member of the thieno[2,3-d]pyrimidine-2,4-dione class, designed to disrupt the metabolic reprogramming essential for immune cell activation and proliferation [2]. Unlike broad-spectrum immunosuppressants, AR-C117977's mechanism is tied to the inhibition of lactate transport, which offers a distinct mode of action for probing immunometabolism and has demonstrated efficacy in preventing acute allograft rejection across multiple preclinical rodent models [3].

AR-C117977 vs. Generic Immunosuppressants: Why Mechanism-Specific MCT1 Inhibition Cannot Be Approximated


In procurement for immunometabolism or transplant research, substituting AR-C117977 with a broad-spectrum immunosuppressant like Cyclosporin A (CsA) or an alternative MCT1 inhibitor (e.g., AZD3965, BAY-8002) is not scientifically equivalent. AR-C117977 exhibits a differentiated pharmacological profile characterized by superior potency in rat Mixed Lymphocyte Reaction (MLR) assays compared to CsA, and it induces long-term, donor-specific allograft survival exceeding 100 days—a hallmark of operational tolerance that is not replicated by CsA monotherapy in stringent rodent models [1]. Furthermore, AR-C117977's development as a research tool is based on a specific thieno[2,3-d]pyrimidine scaffold, and subsequent analogue studies have shown that even minor structural changes within this series alter binding affinity, in vitro potency, and in vivo pharmacokinetic profiles [2]. This high degree of structure-activity relationship (SAR) sensitivity underscores that generic or structural analogs cannot be assumed to recapitulate the precise efficacy and safety signals of the parent molecule AR-C117977 without rigorous, head-to-head validation.

AR-C117977 Quantitative Differentiation Data: Head-to-Head Comparisons and Class-Level Distinctions


Superior In Vitro Potency vs. Cyclosporin A (CsA) in Rat Mixed Lymphocyte Reaction (MLR)

In a direct head-to-head comparison, AR-C117977 was found to be more potent than Cyclosporin A (CsA) in inhibiting the rat Mixed Lymphocyte Reaction (MLR), a primary in vitro assay for allogeneic T-cell activation [1].

Immunosuppression Transplantation T-cell Proliferation

Prolonged Cardiac Allograft Survival in Rat Model Compared to CsA

In a high-responder rat cardiac allograft model (DA to PVG), AR-C117977 treatment resulted in graft survival exceeding 100 days, a stark contrast to the 20-day survival achieved with Cyclosporin A (CsA) monotherapy [1]. This demonstrates a significant in vivo efficacy advantage.

Cardiac Transplantation Allograft Rejection In Vivo Efficacy

Induction of Donor-Specific Operational Tolerance

AR-C117977 uniquely induces a state of donor-specific operational tolerance. In a study where long-term (>100 day) cardiac allograft survivors from AR-C117977 treatment received a second transplant, all animals accepted a second graft from the same donor strain without further immunosuppression, while acutely rejecting a graft from a third-party strain [1].

Operational Tolerance Transplantation Immunology Donor-Specific Suppression

Dose-Dependent Inhibition in Rat Graft-Versus-Host Response (GVHR)

In a rat Graft-Versus-Host Response (GVHR) model, AR-C117977 produced a clear dose-related inhibition of the response, confirming its in vivo pharmacodynamic activity and providing a quantifiable relationship between dose and immunosuppressive effect [1].

Graft-Versus-Host Disease Immunosuppression In Vivo Pharmacology

High Sensitivity of MCT1 Binding to Structural Modification

A series of five direct structural analogues of AR-C117977 were synthesized and screened for binding to the MCT1 transporter. The study found a good correlation between the levels of binding of the five analogues to MCT1 and their functional inhibition of lymphocyte proliferation [1]. This demonstrates that AR-C117977's specific scaffold is highly optimized for MCT1 binding and that even close analogues exhibit varied, and not necessarily equivalent, pharmacological profiles.

Structure-Activity Relationship MCT1 Inhibitors Chemical Probe

Efficacy in Stringent Skin Allograft Models Unresponsive to CsA

In a rat skin allograft model (DA to PVG), a model known for its refractive response to standard immunosuppressants, Cyclosporin A (CsA) monotherapy failed to prevent acute rejection in either rat strain combination tested. In contrast, AR-C117977 monotherapy was associated with long-term skin graft survival in one strain combination, and the combination of AR-C117977 and CsA resulted in significant prolongation of graft survival in both rat strains [1].

Skin Transplantation Refractory Rejection Combination Therapy

Key Application Scenarios for AR-C117977 in Transplantation and Immunometabolism Research


Studying Mechanisms of Long-Term Allograft Acceptance and Operational Tolerance

AR-C117977 is the ideal tool for inducing long-term, donor-specific allograft survival (>100 days) in stringent cardiac transplant models, a state not achievable with CsA alone [1]. Researchers can use this compound to dissect the cellular and molecular pathways that lead to operational tolerance, including the role of regulatory T cells, anergy, and clonal deletion. This scenario is directly supported by evidence of AR-C117977's ability to induce donor-specific suppression, making it invaluable for studies aiming to understand and replicate the holy grail of transplantation.

Overcoming Refractory Rejection in Non-Vascularized Composite Tissue Allografts

For laboratories working with challenging models like skin or islet transplantation, where standard agents like Cyclosporin A often fail, AR-C117977 provides a validated alternative [1]. Its demonstrated efficacy in prolonging skin allograft survival in a CsA-refractive rat model positions it as a key reagent for investigating the unique immunobiology of non-vascularized tissues and for preclinically evaluating combination therapies that include MCT1 inhibition to prevent acute and chronic rejection in these settings.

Investigating Immunometabolism in T-Cell Activation and Alloreactivity

As a potent and specific inhibitor of MCT1, AR-C117977 is a premier research tool for probing the link between cellular metabolism (glycolysis/lactate flux) and T-cell function [1]. Scientists can employ AR-C117977 to investigate how metabolic reprogramming drives T-cell proliferation, differentiation, and effector function in the context of alloimmune responses. Its superior in vitro potency over CsA in MLR assays makes it the compound of choice for precise, mechanism-focused studies of immunometabolism in transplantation.

SAR and Chemical Probe Studies for MCT1 Inhibition

Given the established sensitivity of MCT1 binding and functional activity to even minor structural modifications among AR-C117977 analogues, the parent compound serves as an essential reference standard for structure-activity relationship (SAR) campaigns and chemical biology investigations [1]. Researchers can use AR-C117977 as a benchmark to evaluate the potency, selectivity, and cellular efficacy of newly synthesized MCT1 inhibitors, ensuring that any novel compound's profile is compared against a well-documented and historically significant probe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-C117977

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.